molecular formula C17H30O6 B14192589 6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid CAS No. 915778-45-9

6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid

Katalognummer: B14192589
CAS-Nummer: 915778-45-9
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: PIXIXGCJTAARAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid is an organic compound with the molecular formula C17H30O6 It is a derivative of hexanoic acid and contains a hexyloxy group and an oxopentanoyl group

Eigenschaften

CAS-Nummer

915778-45-9

Molekularformel

C17H30O6

Molekulargewicht

330.4 g/mol

IUPAC-Name

6-(5-hexoxy-5-oxopentanoyl)oxyhexanoic acid

InChI

InChI=1S/C17H30O6/c1-2-3-4-7-13-22-16(20)11-9-12-17(21)23-14-8-5-6-10-15(18)19/h2-14H2,1H3,(H,18,19)

InChI-Schlüssel

PIXIXGCJTAARAF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC(=O)CCCC(=O)OCCCCCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid typically involves the esterification of hexanoic acid with 5-(hexyloxy)-5-oxopentanoic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in biochemical pathways, influencing cellular processes and functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid is unique due to its specific hexyloxy and oxopentanoyl groups, which confer distinct chemical properties and reactivity. These unique features make it valuable for specific applications in research and industry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.